Ozanimod Intermediate Yield Advantage
3-(Propan-2-yloxy)benzonitrile is an intermediate in an improved enantioselective synthesis of Ozanimod that achieves 55% overall yield and 99% enantiomeric excess over five steps, compared with the prior patented eight-step route that delivers only 23% overall yield [1]. The 3-cyano-4-isopropoxybenzoic acid derivative of this compound is coupled with an amidoxime intermediate to form the central 1,2,4-oxadiazole ring of Ozanimod [1]. In contrast, synthetic routes employing alternative benzonitrile building blocks (e.g., 4-substituted or non-isopropoxylated analogs) are not described as delivering the same active pharmaceutical ingredient (API) structure and would require divergent synthetic pathways.
| Evidence Dimension | Overall synthetic yield to Ozanimod API |
|---|---|
| Target Compound Data | 55% overall yield (5 steps, using 3-cyano-4-isopropoxybenzoic acid derived from this compound class) |
| Comparator Or Baseline | Earlier patented route: 23% overall yield (8 steps, using 3-cyano-4-isopropoxybenzoic acid coupling) |
| Quantified Difference | 2.4-fold improvement in overall yield; 3 fewer synthetic steps |
| Conditions | Multistep enantioselective synthesis; imine asymmetric transfer hydrogenation (ATH) with Wills' catalysts; final step stereocenter introduction |
Why This Matters
For procurement supporting Ozanimod intermediate or API manufacturing, the 55% overall yield route represents a substantially more cost-efficient process with 2.4-fold higher material throughput compared to the earlier patented alternative, directly impacting cost of goods.
- [1] Cianferotti C, Barreca G, Bollabathini V, Carcone L, Gainger D, Staniland S, Taddei M. Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis. Eur. J. Org. Chem. 2021. DOI: 10.1002/ejoc.202100058. Summarized at ChemistryViews: https://www.chemistryviews.org/details/ezine/11292903/Enantioselective_Synthesis_of_Ozanimod/ View Source
